molecular formula C18H22N4O3S B611957 ZL0454 CAS No. 2229042-77-5

ZL0454

Cat. No.: B611957
CAS No.: 2229042-77-5
M. Wt: 374.46
InChI Key: IRKMSULWLDLTIK-QZQOTICOSA-N
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Description

ZL0454 is a novel, potent, and highly selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), designed through structure-based drug design to exhibit nanomolar binding affinity for the bromodomains of BRD4 . The compound functions by competitively binding to the acetyl-lysine (KAc) binding pocket of BRD4, forming critical hydrogen bonds with Asn140 directly and Tyr97 indirectly via a water molecule, thereby disrupting BRD4's interaction with acetylated histones . This mechanism positions ZL0454 as a key pharmacological tool for epigenetics research. In preclinical studies, ZL0454 has demonstrated significant efficacy in modulating innate immune responses and fibrotic processes. It exhibits submicromolar potency in inhibiting the Toll-Like Receptor 3 (TLR3)-dependent innate immune gene program in human small airway epithelial cells (hSAECs), suppressing the expression of key genes such as ISG54, ISG56, IL-8, and Groβ . Furthermore, in models of airway inflammation and remodeling, ZL0454 has shown protective activity by reducing vascular leakage and extracellular matrix deposition, effects linked to its ability to block inflammation-induced pericyte-myofibroblast transition . Its application extends beyond pulmonary research, as it has also been shown to suppress the activation of cardiac fibroblasts, a key process in cardiac fibrosis, highlighting its utility in studying fibrotic diseases across different organ systems . By selectively inhibiting BRD4, ZL0454 effectively blocks the recruitment of the transcriptional elongation complex to promoters of pro-inflammatory and pro-fibrotic genes, providing a powerful means to investigate BRD4-driven pathophysiology in inflammation, fibrosis, and beyond .

Properties

CAS No.

2229042-77-5

Molecular Formula

C18H22N4O3S

Molecular Weight

374.46

IUPAC Name

(E)-4-((2-Amino-4-hydroxy-5-methylphenyl)diazenyl)-N-cyclopentylbenzenesulfonamide

InChI

InChI=1S/C18H22N4O3S/c1-12-10-17(16(19)11-18(12)23)21-20-13-6-8-15(9-7-13)26(24,25)22-14-4-2-3-5-14/h6-11,14,22-23H,2-5,19H2,1H3/b21-20+

InChI Key

IRKMSULWLDLTIK-QZQOTICOSA-N

SMILES

O=S(C1=CC=C(/N=N/C2=CC(C)=C(O)C=C2N)C=C1)(NC3CCCC3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ZL-0454;  ZL 0454;  ZL0454

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZL0454 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained through purification processes such as recrystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of ZL0454 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

ZL0454 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the ZL0454 molecule .

Scientific Research Applications

ZL0454 has a wide range of scientific research applications, including:

Mechanism of Action

ZL0454 exerts its effects by selectively inhibiting the bromodomains of BRD4. This inhibition prevents BRD4 from binding to acetylated lysine residues on histones, thereby disrupting the recruitment of transcriptional machinery and altering gene expression. The molecular targets of ZL0454 include the first and second bromodomains of BRD4, with IC50 values of 49 nM and 32 nM, respectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

Selectivity and Binding Affinity

ZL0454 is distinguished by its exceptional selectivity for BRD4 over other BET proteins. Key comparisons include:

Compound Target IC50 (nM) Selectivity (vs. BRD4) Key Features
ZL0454 BRD4 BD1/BD2 49 / 32 30–120x over BRD2/3/DT Low toxicity, disrupts splicing
ZL0420 BRD4 BD1/BD2 27 / 32 30–60x over BRD2 Similar efficacy to ZL0454
JQ1 Pan-BET 77 / 33 (BRD4 BD1/BD2) Non-selective Broad anti-cancer effects
RVX208 BET BD2 100–500 Preferential for BD2 Tested in cardiovascular disease

ZL0454 and ZL0420 exhibit 30–120-fold higher selectivity for BRD4 over BRD2, BRD3, and BRDT compared to pan-BET inhibitors like JQ1 . This specificity minimizes off-target effects on other BET proteins, which are critical for avoiding toxicity in long-term treatments .

Structural and Functional Differences

  • ZL0454 vs. ZL0590: ZL0590, a derivative of ZL0454, replaces the N=N group with a urea moiety, improving water solubility and binding to an allosteric site on BRD4 BD1 (IC50: 90 nM) .
  • ZL0454 vs. JQ1: JQ1, a thienotriazolodiazepine, non-selectively inhibits all BET proteins and induces apoptosis in cancer cells but lacks ZL0454’s specificity for innate inflammation pathways .

Efficacy in Disease Models

  • Airway Inflammation : In TLR3-driven airway remodeling, ZL0454 and ZL0420 outperform JQ1 and RVX208, reducing fibrosis and airway hyperresponsiveness at equivalent doses . ZL0454 specifically blocks BRD4-RelA complex formation, suppressing TGF-β-mediated mesenchymal transition .

Pharmacokinetic Limitations

In contrast, JQ1 and RVX208 exhibit better pharmacokinetic profiles but lack target specificity .

Key Research Findings

  • Spliceosome Regulation : ZL0454 uniquely disrupts BRD4-spliceosome interactions, altering alternative splicing of innate immune genes (e.g., IFN-γ) during viral infection .
  • Therapeutic Potential: In mouse models of COPD, ZL0454 derivatives (ZL0516, ZL0590) reduce acute inflammation and fibrosis without detectable toxicity, highlighting the importance of BRD4 selectivity .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when studying ZL0454's mechanism of action in vitro?

  • Methodological Answer : Use physiologically relevant cell models (e.g., human small airway epithelial cells, hSAECs) to mimic in vivo conditions . Validate BRD4 inhibition via competitive binding assays (e.g., TR-FRET) and confirm selectivity over other bromodomains (BRD2, BRD3) . Include controls for off-target effects (e.g., siRNA knockdown of BRD4) and measure downstream outcomes like protein abundance (e.g., IFRD1, ATP11A) with orthogonal methods (Western blot, proteomics) . Ensure dose-response curves (e.g., 10 µM ZL0454 in hSAECs) align with published IC50 values (BD1: 49 nM; BD2: 32 nM) .

Q. How can researchers validate ZL0454's specificity in modulating BRD4-dependent pathways?

  • Methodological Answer : Combine pharmacological inhibition (ZL0454) with genetic approaches (BRD4 siRNA) to confirm target engagement . Use proteomic profiling to identify BRD4-dependent proteins (e.g., IFRD1, ATP11A) and assess translational vs. transcriptional regulation via RNA-seq paired with protein quantification . Cross-validate findings with structurally distinct BRD4 inhibitors (e.g., JQ1) to rule out compound-specific artifacts .

Advanced Research Questions

Q. How should researchers resolve contradictions between transcriptional and proteomic data in ZL0454-treated cells?

  • Methodological Answer : When RNA and protein levels diverge (e.g., ATP11A RNA decreases 2-fold but protein increases 75% under ZL0454 + RSV), investigate post-translational mechanisms (e.g., protein stability, phosphorylation) . Perform pulse-chase assays or cycloheximide treatment to measure protein half-life. Integrate phosphoproteomics or ubiquitination assays to identify regulatory modifications. Use Bayesian statistical models to weigh conflicting datasets against biological context .

Q. What strategies optimize multi-omics integration to study ZL0454's role in alternative splicing and inflammation?

  • Methodological Answer : Combine RNA-seq (splice variant analysis) with proteomics to link splicing events to functional protein changes (e.g., RSV-induced inflammation) . Apply bioinformatics tools like rMATS for splicing quantification and STRING for protein network analysis. Validate findings using targeted qPCR (e.g., ATP11A isoforms) and functional assays (e.g., cytokine ELISAs) .

Q. How can researchers address low reproducibility in BRD4 inhibition studies using ZL0454?

  • Methodological Answer : Standardize cell culture conditions (e.g., hSAECs passage number, media lot) and ZL0454 handling (DMSO concentration ≤0.1%) . Pre-screen batches for activity via TR-FRET. Use longitudinal experimental designs with internal replicates and blinded data analysis to minimize bias. Publish raw proteomic/RNA-seq data in repositories like PRIDE or GEO .

Data Contradiction Analysis

Q. How do researchers reconcile ZL0454's non-toxic profile in vitro with potential in vivo toxicity?

  • Methodological Answer : Conduct comparative metabolomic studies to identify tissue-specific metabolite interactions. Use organoid models or murine assays to bridge in vitro-in vivo gaps. Monitor in vivo pharmacokinetics (e.g., plasma half-life, tissue distribution) and employ toxicity biomarkers (e.g., ALT/AST for liver damage) .

Tables of Key Findings

Parameter ZL0454 Treatment Control (DMSO) Reference
IFRD1 Protein Abundance↓8-fold (p < 0.01)No change
ATP11A Protein Abundance↑75% (RSV + ZL0454)↓2-fold (RSV alone)
BRD4 Binding Affinity (IC50)BD1: 49 nM; BD2: 32 nM>500 nM (BRD2/3)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.